[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol

Opioid Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

The compound rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a chiral, conformationally rigid molecule belonging to the 3-azabicyclo[3.1.0]hexane class. It is characterized by a bicyclic core with a specific (1S,5S,6S) stereochemistry, an N-benzyl substituent, and a 1-methyl group attached to the cyclopropane ring, with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol, as listed under CAS number 2456272-44-7.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B14792033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC12CN(CC1C2CO)CC3=CC=CC=C3
InChIInChI=1S/C14H19NO/c1-14-10-15(8-12(14)13(14)9-16)7-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12?,13?,14-/m0/s1
InChIKeyVXYXTYBAZRVAPG-RUXDESIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview and Registry Profile of rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol


The compound rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a chiral, conformationally rigid molecule belonging to the 3-azabicyclo[3.1.0]hexane class [1]. It is characterized by a bicyclic core with a specific (1S,5S,6S) stereochemistry, an N-benzyl substituent, and a 1-methyl group attached to the cyclopropane ring, with a molecular formula of C14H19NO and a molecular weight of 217.31 g/mol, as listed under CAS number 2456272-44-7 . This scaffold is extensively utilized in medicinal chemistry for designing ligands targeting various central nervous system (CNS) receptors, including opioid, dopamine, and chemokine receptors, due to its ability to lock pharmacophoric elements into specific spatial orientations [2].

Why Generic Substitution Fails for 1-Methyl-3-azabicyclo[3.1.0]hexane Derivatives


Generic substitution within this compound class is highly unreliable due to the pronounced impact of the 1-methyl group on both conformation and target binding. The 3-azabicyclo[3.1.0]hexane scaffold is valued for its conformational rigidity, but the addition of a methyl group at the 1-position can dramatically alter the spatial orientation of the pharmacophore [1]. A landmark study on related μ-opioid antagonists demonstrated that this single methyl addition can create a 'magic methyl' effect, leading to a 35-fold improvement in receptor binding affinity compared to the des-methyl parent compound [2]. Consequently, substituting the target compound with a non-methylated or differently substituted 3-azabicyclo[3.1.0]hexane analog, or a more flexible piperidine isostere, would eliminate these specific, potency-defining interactions, making generic interchange highly inadvisable for any project where specific biological activity is critical.

Quantitative Evidence Guide for Selecting rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol


Impact of the 1-Methyl Substituent on μ-Opioid Receptor Binding Affinity

A critical piece of comparative evidence comes from a class-level inference in a structurally analogous series of μ-opioid receptor ligands. The addition of a single methyl group at the 1-position of a 3-azabicyclo[3.1.0]hexane scaffold resulted in a 35-fold improvement in binding affinity for the μ-opioid receptor compared to its des-methyl analog [1]. This effect, attributed to favorable hydrophobic interactions within the receptor's binding pocket, provides a strong rationale for prioritizing the 1-methyl-substituted compound rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol. In a direct comparison, the des-methyl parent analog would be predicted to be a substantially weaker binder based on this SAR. This finding is further supported by a comprehensive 2012 SAR study on similar 3-azabicyclo[3.1.0]hexane derivatives, which produced compounds with picomolar binding affinities [2].

Opioid Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Conformational Rigidity Compared to Flexible Piperidine Isosteres

A key differentiator for the 3-azabicyclo[3.1.0]hexane scaffold over common piperidine isosteres is its inherent conformational rigidity. This rigidity is documented as a critical design element for achieving selective and highly potent inhibition [1]. While the target compound rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol was not directly assayed, a comparison study on DPP-IV inhibitors showed that incorporating a 3-azabicyclo[3.1.0]hexane-6-amine into a cyanopyrrolidine scaffold, as a substitute for a flexible amine, resulted in the discovery of potent, selective, and orally bioactive inhibitors [2]. This contrasts sharply with the less favorable entropic cost of binding typically associated with flexible piperidine derivatives.

Conformational Analysis Drug Design Enzyme Inhibition

Diverse Pharmacological Utility of the 3-azabicyclo[3.1.0]hexane Core

The broader value of the 3-azabicyclo[3.1.0]hexane core is evidenced by its exploration across diverse pharmacological targets, where subtle structural changes induce profound selectivity shifts. This is in contrast to many other bicyclic amine scaffolds which are limited to a single target class. For instance, related but structurally distinct derivatives from patent literature have been developed as selective dopamine D3 receptor modulators for treating drug dependency and psychosis [1], as potent and selective CCR2 antagonists [2], and as glycine transporter inhibitors for enhancing cognition and treating psychoses [3]. The presence of the 1-methyl and N-benzyl groups on the target compound provides a distinct substitution pattern that differentiates it for specific target engagement within this versatile scaffold family.

Dopamine Receptor Chemokine Receptor Glycine Transporter

Optimal Application Scenarios for rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol


1. Lead Optimization in μ-Opioid Receptor Antagonist Programs

This chiral synthon is ideally suited for researchers optimizing μ-opioid receptor antagonists. Based on the well-documented 'magic methyl' effect in this scaffold class, the (1S,5S,6S) stereochemistry and 1-methyl substituent are predicted to be structural prerequisites for achieving high-affinity binding [1]. A medicinal chemist can use this building block to generate potent and potentially selective analogs for treating conditions like pruritus, leveraging the 35-fold binding improvement over a des-methyl compound [1].

2. Building Conformationally-Restricted CNS Penetrant Ligand Libraries

The specific stereochemistry of this compound makes it a key monomer for synthesizing libraries of rigid, CNS-penetrant ligands. Drug designers can use it to replace flexible piperidine rings with the locked 3-azabicyclo[3.1.0]hexane scaffold, a strategy proven to enhance potency and selectivity in DPP-IV and dopamine D3 receptor projects [2][3]. The N-benzyl protection provides a convenient synthetic handle for later-stage diversification after core assembly.

3. Synthesis of Key Intermediates for Chemokine and D3 Receptor Modulators

The 3-azabicyclo[3.1.0]hexane core is a privileged motif in patent literature for chemokine receptor (CCR2) and dopamine D3 receptor antagonists [3][4]. This specific N-benzyl and 1-methyl derivative serves as a direct precursor to these advanced clinical candidates. Its availability in a defined rel-(1S,5S,6S) configuration ensures the synthesis of stereochemically pure final compounds, avoiding the need for costly and time-consuming chiral separations later in the synthetic route.

4. Development of Conformationally-Constrained Glycine Transporter Inhibitors

As documented in patent literature, N-substituted 3-azabicyclo[3.1.0]hexane derivatives are being investigated as glycine transporter inhibitors for cognitive enhancement and psychosis treatment [5]. This compound, with its free hydroxyl handle, can be directly functionalized to generate novel analogs for this emerging class of therapeutics, providing a significant advantage in exploring SAR around a chemically complex and biologically validated chemotype.

Quote Request

Request a Quote for [rel-(1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.